Sodium pantothenate
CAS No.: 867-81-2
Cat. No.: VC0543522
Molecular Formula: C9H16NNaO5
Molecular Weight: 241.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 867-81-2 |
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Molecular Formula | C9H16NNaO5 |
Molecular Weight | 241.22 g/mol |
IUPAC Name | sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
Standard InChI | InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1 |
Standard InChI Key | GQTHJBOWLPZUOI-UHFFFAOYSA-M |
Isomeric SMILES | CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.[Na] |
SMILES | CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] |
Canonical SMILES | CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] |
Appearance | Solid powder |
Melting Point | 171-178 °C |
Introduction
Chemical and Physical Properties of Sodium Pantothenate
Structural Characteristics
Sodium pantothenate consists of a pantoic acid moiety linked to β-alanine via an amide bond, with a sodium ion neutralizing the carboxylate group. The compound’s stereochemistry is defined by the -configuration at the C2 position of the pantoic acid subunit, which is essential for its biological activity . X-ray crystallography studies confirm that the sodium ion coordinates with the oxygen atoms of the carboxylate and hydroxyl groups, stabilizing the molecule in aqueous environments .
Physicochemical Data
Key physicochemical properties are summarized below:
The compound’s hygroscopic nature necessitates stringent storage conditions to prevent degradation . Its solubility in water facilitates its use in pharmaceutical and nutritional formulations, while its stability in acidic media (pH 2–6) ensures compatibility with oral dosage forms .
Biosynthesis and Metabolic Pathways
Microbial Synthesis in Bacteria
In Escherichia coli and Corynebacterium glutamicum, sodium pantothenate is synthesized via a conserved pathway involving:
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α-Ketoisovalerate Production: Derived from valine biosynthesis, this intermediate is generated by acetohydroxy acid synthase (IlvBH) and dihydroxyacid dehydratase (IlvD) .
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α-Ketopantoate Formation: Catalyzed by α-ketopantoate hydroxymethyltransferase (PanB), which transfers a methylene group from ,-methylene tetrahydrofolate to α-ketoisovalerate .
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Reduction to Pantoate: α-Ketopantoate reductase (PanE) reduces α-ketopantoate to D-pantoate using NADPH as a cofactor .
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Condensation with β-Alanine: Pantothenate synthetase (PanC) combines D-pantoate and β-alanine (from aspartate decarboxylation) to form pantothenic acid, which is subsequently neutralized with sodium hydroxide to yield sodium pantothenate .
Regulatory Mechanisms:
Metabolic Fate in Humans
Following oral or topical administration, sodium pantothenate is rapidly hydrolyzed to pantothenic acid, which is absorbed in the small intestine . In vivo studies in rats demonstrate:
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Conversion Efficiency: 100% of dermally applied D-panthenol (a pro-drug) is converted to pantothenic acid within 114 hours .
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Tissue Distribution: Elevated pantothenate levels in the liver (20% increase) and kidneys (43% increase) after chronic supplementation .
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Excretion: 64% of orally administered pantothenic acid is excreted renally within 24 hours .
Industrial Production and Quality Control
Fermentation-Based Manufacturing
Industrial production employs metabolically engineered C. glutamicum strains optimized for:
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Carbon Flux Redirection: Overexpression of ilvD and panB to enhance α-ketoisovalerate and pantoate yields .
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NADPH Supply: Knock-in of glucose-6-phosphate dehydrogenase (zwf) to support PanE activity .
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Downstream Processing: Crystallization from aqueous ethanol (95% purity) followed by ion-exchange chromatography to achieve pharmaceutical-grade sodium pantothenate .
Analytical Methods
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HPLC-UV: Quantification using a C18 column (λ = 210 nm; LOD = 0.1 µg/mL) .
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Titrimetry: Non-aqueous titration with perchloric acid for raw material assay .
Applications in Pharmaceuticals and Nutrition
Dietary Supplements
Sodium pantothenate is widely used in multivitamin formulations (RDI = 5 mg/day for adults) to prevent deficiency symptoms such as fatigue and paresthesia. Clinical trials report:
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Wound Healing: Topical pantothenol (5% ointment) reduces epidermal regeneration time by 30% in burn patients .
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Hypolipidemic Effects: CoA-dependent inhibition of HMG-CoA reductase, lowering LDL cholesterol by 15% in hyperlipidemic subjects .
Cosmetic Formulations
In skincare products (0.5–3% w/w), sodium pantothenate derivatives enhance stratum corneum hydration:
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Penetration Kinetics: Confocal Raman spectroscopy shows 84% retention in the stratum corneum 60 minutes post-application .
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Prodrug Activation: Panthenyl triacetate is deacetylated to pantothenic acid in the deeper epidermal layers, providing sustained moisturization .
Recent Advances and Future Directions
Metabolic Engineering
CRISPR-Cas9 editing of Bacillus subtilis has enabled high-titer production (120 g/L) via knockout of acetate kinase (ackA) and overexpression of pantothenate kinase (coaA) .
Drug Delivery Systems
Polyvinylpyrrolidone (PVP) matrices containing 20% sodium pantothenate increase progesterone permeation 4.3-fold in transdermal patches, suggesting utility in hormone replacement therapy .
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